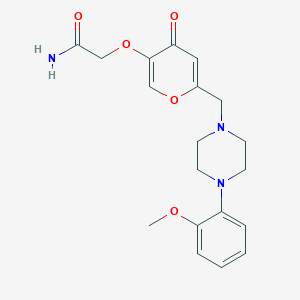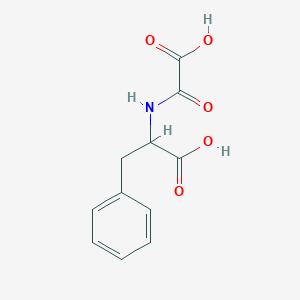![molecular formula C17H12N2OS B2465254 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 112632-95-8](/img/structure/B2465254.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied in recent years due to its potential applications in cancer research. This compound is known to inhibit the activity of several protein kinases that are involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties :
- Youssef et al. (2006) synthesized benzothiazole derivatives, including (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile, demonstrating activity against Staphylococcus aureus and Corynebacterium xerosis, as well as weak anti-fungal activity against Candida albicans (Youssef et al., 2006).
Tubulin Inhibitors for Cancer Treatment :
- Carta et al. (2011) explored a series of benzotriazole acrylonitriles, finding them to be potent tubulin inhibitors and showing significant cytotoxicity against various human cancer cell lines (Carta et al., 2011).
Acetylcholinesterase Inhibitors :
- De la Torre et al. (2012) identified (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles as a new class of selective inhibitors of acetylcholinesterase, with potential therapeutic applications in neurodegenerative diseases (De la Torre et al., 2012).
Apoptotic Effects in Cancer Cells :
- Repický et al. (2009) found that a benzothiazole derivative induced apoptosis in human leukemia cells through a mitochondrial/caspase-dependent pathway, suggesting potential in cancer therapy (Repický et al., 2009).
Fluorescent Probes for Bisulfite Detection :
- Chen et al. (2019) synthesized a fluorescent probe based on (E)-2-(benzo[d]thiazol-2-yl) acrylonitrile for the detection of bisulfite in food samples, indicating its use in food safety and quality control (Chen et al., 2019).
Spasmolytic Activities :
- Naruto et al. (1982) synthesized acrylonitrile derivatives with potential spasmolytic activities, demonstrating their potential in treating spasmodic disorders (Naruto et al., 1982).
Anticancer, Antioxidant, and Anti-inflammatory Properties :
- Bhale et al. (2018) reported that certain acrylonitrile derivatives exhibited significant anticancer, antioxidant, and anti-inflammatory activities, highlighting their therapeutic potential (Bhale et al., 2018).
Photovoltaic Properties in Dye-Sensitized Solar Cells :
- Sun et al. (2020) studied the influence of π spacers in donor-acceptor-π-acceptor sensitizers, based on acrylonitrile derivatives, on the photovoltaic properties of dye-sensitized solar cells (Sun et al., 2020).
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-20-15-8-4-2-6-12(15)10-13(11-18)17-19-14-7-3-5-9-16(14)21-17/h2-10H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXRBMPFEHACHG-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2465179.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465184.png)

![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2465186.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2465189.png)
![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2465190.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2465192.png)
